molecular formula C12H16BrN B1449265 4-(2-Bromophenyl)-3,3-dimethylpyrrolidine CAS No. 1894915-42-4

4-(2-Bromophenyl)-3,3-dimethylpyrrolidine

Cat. No.: B1449265
CAS No.: 1894915-42-4
M. Wt: 254.17 g/mol
InChI Key: QETXGLAUQCANGO-UHFFFAOYSA-N
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Description

4-(2-Bromophenyl)-3,3-dimethylpyrrolidine is an organic compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a pyrrolidine ring with two methyl groups at the 3rd position. The structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.

Preparation Methods

The synthesis of 4-(2-Bromophenyl)-3,3-dimethylpyrrolidine can be achieved through several synthetic routes. One common method involves the reaction of 2-bromobenzyl chloride with 3,3-dimethylpyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity.

Chemical Reactions Analysis

4-(2-Bromophenyl)-3,3-dimethylpyrrolidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding phenyl derivative without the bromine substituent. Common reagents used in these reactions include sodium borohydride for reduction, hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(2-Bromophenyl)-3,3-dimethylpyrrolidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of brominated aromatic compounds with biological targets.

    Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents, often involves this compound.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism by which 4-(2-Bromophenyl)-3,3-dimethylpyrrolidine exerts its effects depends on its specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating various substitution reactions. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its aromatic and pyrrolidine moieties. The exact pathways involved can vary and are often the subject of detailed mechanistic studies.

Comparison with Similar Compounds

4-(2-Bromophenyl)-3,3-dimethylpyrrolidine can be compared with other similar compounds, such as:

    4-(2-Chlorophenyl)-3,3-dimethylpyrrolidine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.

    4-(2-Fluorophenyl)-3,3-dimethylpyrrolidine: The presence of a fluorine atom can significantly alter the compound’s chemical properties and biological activity.

    4-(2-Methylphenyl)-3,3-dimethylpyrrolidine: The methyl group provides different steric and electronic effects compared to the bromine atom. The uniqueness of this compound lies in its specific reactivity due to the bromine substituent, which can be exploited in various chemical and biological applications.

Properties

IUPAC Name

4-(2-bromophenyl)-3,3-dimethylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrN/c1-12(2)8-14-7-10(12)9-5-3-4-6-11(9)13/h3-6,10,14H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QETXGLAUQCANGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCC1C2=CC=CC=C2Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-Bromophenyl)-3,3-dimethylpyrrolidine
Reactant of Route 2
4-(2-Bromophenyl)-3,3-dimethylpyrrolidine
Reactant of Route 3
4-(2-Bromophenyl)-3,3-dimethylpyrrolidine
Reactant of Route 4
4-(2-Bromophenyl)-3,3-dimethylpyrrolidine
Reactant of Route 5
4-(2-Bromophenyl)-3,3-dimethylpyrrolidine
Reactant of Route 6
4-(2-Bromophenyl)-3,3-dimethylpyrrolidine

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